molecular formula C7H10O3 B115451 Erinapyrone A CAS No. 146064-66-6

Erinapyrone A

Cat. No.: B115451
CAS No.: 146064-66-6
M. Wt: 142.15 g/mol
InChI Key: FXGUGSUNHREWBM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Erinapyrone A undergoes various chemical reactions typical of dihydropyranones. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group in this compound to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Erinapyrone A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Erinapyrone A involves its interaction with cellular components, leading to cytotoxic effects. The compound has been shown to inhibit the proliferation of cancer cells, possibly through the induction of apoptosis or other cell death pathways . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.

Comparison with Similar Compounds

Erinapyrone A is similar to other dihydropyranones and pyranone derivatives isolated from Hericium erinaceus, such as Erinapyrone B . These compounds share a common structural motif but may differ in their specific biological activities and potency. This compound is unique due to its specific cytotoxic activity towards certain cancer cell lines, which distinguishes it from other related compounds.

Similar Compounds

  • Erinapyrone B
  • Hericenone C
  • Erinacine A
  • Erinacine B

These compounds, like this compound, are secondary metabolites of Hericium erinaceus and have been studied for their various biological activities .

Properties

CAS No.

146064-66-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-(hydroxymethyl)-2-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C7H10O3/c1-5-2-6(9)3-7(4-8)10-5/h3,5,8H,2,4H2,1H3

InChI Key

FXGUGSUNHREWBM-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=C(O1)CO

SMILES

CC1CC(=O)C=C(O1)CO

Canonical SMILES

CC1CC(=O)C=C(O1)CO

Synonyms

4H-Pyran-4-one, 2,3-dihydro-6-(hydroxymethyl)-2-methyl-, (2S)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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